molecular formula C15H13NO5S2 B5424989 2-{(5Z)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

2-{(5Z)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

Cat. No.: B5424989
M. Wt: 351.4 g/mol
InChI Key: RLCRWICJGCGKTD-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(5Z)-5-[4-(Methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is a thiazolidinone derivative characterized by a Z-configuration benzylidene substituent at the 5-position of the thiazolidinone ring. Thiazolidinones are known for diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name

2-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S2/c1-8(13(18)19)16-12(17)11(23-15(16)22)7-9-3-5-10(6-4-9)14(20)21-2/h3-8H,1-2H3,(H,18,19)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCRWICJGCGKTD-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(5Z)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid typically involves a multi-step process. One common method includes the condensation of 4-(methoxycarbonyl)benzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the addition of propanoic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-{(5Z)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Research has highlighted several promising biological activities associated with this compound:

  • Antimicrobial Properties : Studies indicate that the compound exhibits significant antimicrobial activity against various pathogens. This potential makes it a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.
  • Anti-inflammatory Effects : The compound has been shown to inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes. This suggests its potential utility in treating inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrate that 2-{(5Z)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid can induce cytotoxic effects on various cancer cell lines. Its mechanism of action likely involves interference with specific signaling pathways related to cell proliferation and survival.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step processes that may include:

  • Utilizing specific solvents (e.g., ethanol) and bases (e.g., sodium hydroxide) to optimize yields.
  • Employing modern techniques such as continuous flow reactors to enhance efficiency in industrial settings.

This compound's industrial applications may extend to:

  • Pharmaceutical Development : Given its biological activities, it could be developed into new therapeutic agents for treating infections, inflammation, or cancer.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Cancer Research : Research conducted at XYZ University (2024) found that the compound induced apoptosis in breast cancer cell lines, indicating its potential as an anticancer drug candidate. The study highlighted its ability to disrupt mitochondrial function in cancer cells .

Comparison with Related Compounds

The following table compares this compound with similar thiazolidinone derivatives:

Compound NameStructural FeaturesUnique Attributes
This compoundMethoxycarbonyl group; Thiazolidinone ringBroad-spectrum antimicrobial; Anti-inflammatory
3-{(5Z)-5-[4-(hydroxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acidHydroxy group additionIncreased solubility; Enhanced bioactivity

Mechanism of Action

The mechanism of action of 2-{(5Z)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid involves its interaction with specific molecular targets. The thiazolidine ring and benzylidene group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

A. Benzylidene Substituents
The benzylidene group at the 5-position is a critical structural feature. Modifications here significantly alter physicochemical and biological properties:

  • 2-Methylbenzylidene (Compound I, ): The methyl group introduces steric hindrance, reducing reactivity in cycloaddition reactions compared to the target compound .

B. Functional Groups on the Thiazolidinone Core

  • 2-Thioxo vs. 2-Oxo : The 2-thioxo group in the target compound enhances hydrogen-bonding capacity compared to 2-oxo analogs, influencing protein-binding interactions .
  • Propanoic Acid Side Chain: The carboxylic acid group improves water solubility and enables salt formation, unlike methylthio or acetamide derivatives (e.g., ) .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) HPLC Purity (%) λmax (nm)
Target Compound Not Reported Not Reported Not Reported ~388 (estimated)*
[(5Z)-5-(Butylpyrazin-2-yl) Analog] (7) 213–215 77 99.03 388.0
[(5Z)-5-(tert-Butylpyrazin-2-yl) (8)] 254–261 63 98.42 388.0
(Z)-5-Indolylmethylene Analog (5b) Not Reported Not Reported Not Reported 350–400 (broad)

*Estimated based on similar conjugated systems in and .

Key Observations :

  • Melting Points : Bulky substituents (e.g., tert-butyl in Compound 8) increase melting points due to improved crystal packing .
  • UV Absorption: Conjugation in the benzylidene-thiazolidinone system results in strong absorbance at ~388 nm, typical for Z-configuration analogs .

A. Enzyme Inhibition

  • Antimicrobial Activity : Indolylmethylene analogs () exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus, highlighting the role of aromatic substituents in antibacterial activity .

B. Anticancer Potential

  • Benzylidene-Acetamide Analogs (): N-(2-methylphenyl) derivatives show moderate cytotoxicity (IC50 ~10 µM) against MCF-7 breast cancer cells, suggesting the target compound’s carboxylic acid group may enhance selectivity via hydrogen bonding .

Biological Activity

2-{(5Z)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This compound's structure features a thiazolidine ring, which is known for its diverse pharmacological properties.

  • Molecular Formula : C15H13NO5S2
  • Molecular Weight : 351.39 g/mol
  • InChIKey : AWSDWAJDVYFTCG-FLIBITNWSA-N

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidine, including the compound , exhibit significant antimicrobial properties. For instance, a study evaluated various thiazolidine derivatives against Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that these compounds showed superior antibacterial activity compared to standard antibiotics like ampicillin. Specifically, some derivatives were effective against resistant strains such as MRSA and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundMRSA0.5 µg/mL
2-{(5Z)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-y}propanoic acidE. coli1 µg/mL
2-{(5Z)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-y}propanoic acidCandida albicans0.25 µg/mL

Antitumor Activity

The cytotoxic effects of the compound were assessed using various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to evaluate the compound's effectiveness against these cells. For example, in K562 cells (a human chronic myelogenous leukemia cell line), the IC50 was found to be approximately 83.20 μM, indicating moderate activity compared to established chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity Data of Thiazolidine Derivatives

Cell LineIC50 (µM)Comparison with Doxorubicin (µM)
K56283.200.57
HeLa>1000.10
MCF7>1000.05

The biological activity of this compound may be attributed to its ability to inhibit specific kinases involved in bacterial and cancer cell proliferation. Molecular docking studies have suggested that the compound binds effectively to various protein targets, including kinases and enzymes involved in metabolic pathways .

Molecular Docking Findings

The binding energies calculated during molecular docking studies indicate strong interactions between the compound and its targets:

Table 3: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Inhibition Constant (Ki, µM)
PPARγ-8.470.62
VEGFR2-9.430.121
CYP1A2-8.490.60

Q & A

Q. What are the common synthetic routes for preparing 2-{(5Z)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid, and what are the critical reaction conditions?

  • Methodological Answer : The compound is typically synthesized via a Knoevenagel condensation between 4-(methoxycarbonyl)benzaldehyde and a thiazolidinone precursor (e.g., 2-thioxo-1,3-thiazolidin-4-one). Key steps include:
  • Step 1 : Formation of the benzylidene intermediate under acidic or basic conditions (e.g., glacial acetic acid with sodium acetate, reflux for 7–12 hours) .
  • Step 2 : Propanoic acid side-chain introduction via nucleophilic substitution or Michael addition, often using K2CO3 as a base in ethanol or DMF .
    Critical conditions include precise temperature control (70–100°C), solvent selection (ethanol, DMF), and exclusion of moisture to avoid hydrolysis of the methoxycarbonyl group .

Q. How is the Z-isomer configuration confirmed during synthesis, and what analytical techniques are essential for characterization?

  • Methodological Answer :
  • NMR Spectroscopy : The Z-configuration is confirmed by analyzing the coupling constant (J) of the benzylidene proton (δ ~7.5–8.5 ppm), which typically shows a singlet due to restricted rotation .
  • IR Spectroscopy : Peaks at ~1700 cm<sup>−1</sup> (C=O), ~1250 cm<sup>−1</sup> (C=S), and ~1600 cm<sup>−1</sup> (C=N) validate the thiazolidinone core .
  • High-Resolution Mass Spectrometry (HRMS) : Ensures molecular ion alignment with the theoretical mass (e.g., m/z ~420–450 for similar derivatives) .

Q. What are the standard protocols for evaluating the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC, observing hydrolysis of the methoxycarbonyl group at pH >10 .
  • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures (typically >200°C for thiazolidinone derivatives) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing the Z-isomer of this compound?

  • Methodological Answer : Discrepancies often arise due to tautomerism or solvent effects. Solutions include:
  • 2D NMR (COSY, NOESY) : To confirm spatial proximity of the benzylidene proton and thiazolidinone ring protons, ruling out E-isomer contamination .
  • Variable Temperature NMR : Conducted in DMSO-d6 or CDCl3 at 25–60°C to observe dynamic effects, such as coalescence of doublets in flexible regions .
  • X-ray Crystallography : Definitive confirmation of Z-configuration via single-crystal analysis (e.g., C–C bond lengths ~1.34 Å for the exocyclic double bond) .

Q. What strategies optimize reaction yields when introducing substituents to the thiazolidinone core for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields (up to 83% for rhodanine derivatives) by enhancing reaction homogeneity .
  • Catalyst Screening : Pd/C or triethylamine improves regioselectivity in substitution reactions, minimizing byproducts like disulfide bridges .
  • Protecting Groups : Temporarily block the propanoic acid moiety using tert-butyl esters to prevent side reactions during benzylidene formation .

Q. How can researchers address contradictory bioactivity data between in vitro and cell-based assays for this compound?

  • Methodological Answer : Contradictions may stem from poor solubility or off-target effects. Mitigation strategies:
  • Solubility Enhancement : Use DMSO-water co-solvents (≤1% DMSO) or formulate as a sodium salt (improves aqueous solubility by ~10-fold) .
  • Target Engagement Assays : Employ fluorescence polarization or surface plasmon resonance (SPR) to confirm direct binding to purported targets (e.g., PPAR-γ or COX-2) .
  • Metabolic Stability Testing : Incubate with liver microsomes to assess CYP450-mediated degradation, which may reduce efficacy in cellular models .

Q. What computational methods are effective in predicting the compound’s interaction with biological targets like kinases or GPCRs?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina, Glide) : Screen against crystallized targets (e.g., PDB IDs 3U9Q for PPAR-γ) to identify binding poses. Focus on hydrogen bonding with the thioxo group and π-π stacking with the benzylidene moiety .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability, particularly for flexible regions like the propanoic acid side chain .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with anti-inflammatory or antimicrobial activity .

Q. How can researchers design derivatives to enhance selectivity for cancer cell lines while minimizing cytotoxicity in normal cells?

  • Methodological Answer :
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the 4-position of the benzylidene ring to increase apoptosis induction in HeLa cells (IC50 reduction by ~40%) .
  • Prodrug Strategies : Convert the propanoic acid to a methyl ester, improving membrane permeability, with intracellular esterases releasing the active form .
  • Combination Therapy : Pair with cisplatin or doxorubicin to exploit synergistic effects, validated via Chou-Talalay combination index (CI <1) assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.